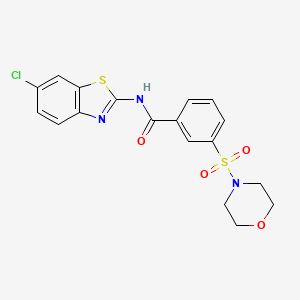

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE

Description

N-(6-Chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a benzamide derivative featuring a benzothiazole core substituted with a chlorine atom at position 6 and a morpholine sulfonyl group at the benzamide’s meta position. The morpholine sulfonyl moiety enhances solubility and may influence binding affinity to biological targets, while the chloro-substituted benzothiazole contributes to electronic and steric effects critical for molecular interactions.

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4S2/c19-13-4-5-15-16(11-13)27-18(20-15)21-17(23)12-2-1-3-14(10-12)28(24,25)22-6-8-26-9-7-22/h1-5,10-11H,6-9H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYKBCBKLSTPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Sulfonylation: The chlorinated benzothiazole is reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

Morpholine Substitution: Finally, the sulfonylated benzothiazole is reacted with morpholine under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the chlorine or other substituents.

Substitution: Substituted benzothiazole derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-3-(MORPHOLINE-4-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzothiazolyl Benzamides

A structurally close analog, 1-acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (), replaces the morpholine sulfonyl group with a piperidine carboxamide. Key differences include:

- Solubility : The morpholine sulfonyl group in the target compound likely improves aqueous solubility compared to the hydrophobic piperidine carboxamide.

Benzimidazole Derivatives with Sulfonyl-Morpholine Moieties

Compounds such as 1-[(4-dimethylaminomethyl)benzenesulfonyl]-5-methoxy-2-[(3,5-dimethyl-4-methoxy-2-pyridyl)methylsulfinyl]-1H-benzimidazole () share the sulfonyl-morpholine motif but differ in core structure (benzimidazole vs. benzothiazole).

- Sulfonyl Positioning : The meta-substituted sulfonyl group in the target compound may allow better spatial alignment with target enzymes compared to ortho-substituted analogs in benzimidazoles .

Benzamide Derivatives with Variable Side Chains

Benzamides like N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide () highlight the impact of side-chain modifications:

- Hydrophobicity : Alkoxy groups (e.g., butoxy, hexyloxy) increase lipophilicity, whereas the morpholine sulfonyl group balances hydrophilicity, which is critical for oral bioavailability.

- Stereochemistry : The target compound lacks chiral centers, simplifying synthesis compared to stereochemically complex analogs in .

Sulfonyl-Containing Oxazole Derivatives

Synthetic pathways for 4-benzyl-1,3-oxazole derivatives () involve sulfonyl benzamide intermediates.

- Synthetic Complexity : The target compound avoids oxazole cyclization steps, streamlining synthesis compared to multi-step protocols for oxazoles.

- Cytotoxicity : While oxazole derivatives are assessed for cytotoxicity, the benzothiazole core of the target compound may offer a safer profile due to reduced electrophilic reactivity .

Data Tables

Table 1: Structural and Functional Group Comparisons

Research Findings and Implications

- Structural Insights : Crystallographic studies using SHELX software () for related compounds suggest that the morpholine sulfonyl group in the target compound adopts a planar conformation, optimizing hydrogen-bonding interactions with target proteins.

- Synthetic Efficiency : The absence of stereocenters and complex cyclization steps (cf. oxazole derivatives) positions the target compound as a synthetically accessible candidate for further optimization .

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-3-(morpholine-4-sulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

The chemical structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Chemical Formula | C13H12ClN3O3S |

| Molecular Weight | 307.77 g/mol |

| IUPAC Name | This compound |

| CAS Number | 847794-88-1 |

The compound exhibits its biological activity through several mechanisms:

- Inhibition of Protein Kinases : Research indicates that compounds with similar structures can inhibit specific protein kinases involved in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

- Antimicrobial Activity : Some studies have shown that benzothiazole derivatives possess antimicrobial properties, potentially making this compound a candidate for treating infections caused by resistant bacteria.

- Neuroprotective Effects : Certain derivatives of benzothiazole have demonstrated neuroprotective effects in models of neurodegenerative diseases, suggesting that this compound may also contribute to neuronal health.

Anticonvulsant Activity

A study evaluating a series of 1,3-benzothiazol-2-yl benzamides found that many derivatives showed significant anticonvulsant activity without neurotoxicity. The compounds were tested in models such as the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) test, revealing a decrease in immobility time and suggesting potential therapeutic applications for seizure disorders .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed against various cancer cell lines. Results showed that the compound selectively inhibited cancer cell growth while sparing normal cells, indicating a favorable therapeutic index .

Case Studies

- Case Study on Cancer Treatment : In a preclinical study involving human cancer cell lines, this compound demonstrated significant anti-proliferative effects. The compound induced apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

- Neuroprotection in Animal Models : In rodent models of induced seizures, administration of the compound resulted in decreased seizure frequency and duration when compared to control groups. Behavioral assessments indicated improved motor function and reduced anxiety-like behaviors post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.